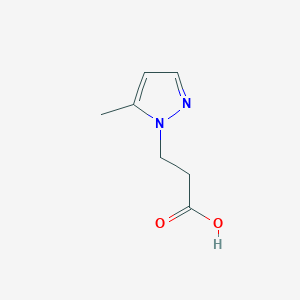

3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6-2-4-8-9(6)5-3-7(10)11/h2,4H,3,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWPEIKOPXXROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355675 | |

| Record name | 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

180741-46-2 | |

| Record name | 5-Methyl-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180741-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Abstract

This compound is a heterocyclic carboxylic acid that belongs to the pyrazole class of compounds. The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved therapeutic agents due to its versatile binding properties and metabolic stability.[1][2] This compound, featuring a propanoic acid linker, serves as a critical building block for synthesizing more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[3] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, expected spectral characteristics, and its applications in modern drug discovery, designed to equip researchers with the foundational knowledge required for its effective utilization.

Core Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate solubility, reactivity, and appropriate handling procedures.

Chemical Structure

The structure consists of a 5-methylpyrazole ring N-alkylated with a propanoic acid chain. This arrangement provides two key functional handles: the pyrazole ring for pharmacophoric interactions and the carboxylic acid for forming amides, esters, or salt bridges.

Caption: Chemical structure of the title compound.

Identity and Physical Data

The following table summarizes the key computed and experimental properties of this compound. This data is essential for experimental design, from dissolving the compound for an assay to predicting its behavior in different solvent systems.

| Property | Value | Source |

| IUPAC Name | 3-(5-methylpyrazol-1-yl)propanoic acid | PubChem[4] |

| CAS Number | 180741-46-2 | PubChem[4] |

| Molecular Formula | C₇H₁₀N₂O₂ | PubChem[4] |

| Molecular Weight | 154.17 g/mol | PubChem[4] |

| Solubility (pH 7.4) | 6.9 µg/mL | PubChem[4] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[4] |

| Hydrogen Bond Donors | 1 | PubChem[4] |

| Hydrogen Bond Acceptors | 3 | PubChem[4] |

Synthesis and Characterization

A reliable and reproducible synthetic route is paramount for obtaining high-purity material for research and development. The most common and efficient approach for synthesizing N-alkylated pyrazoles like the title compound is through a Michael addition reaction.

Rationale of the Synthetic Approach

The chosen pathway involves the conjugate addition (Michael reaction) of 5-methylpyrazole to an acrylate ester, such as ethyl acrylate. This reaction is highly effective for forming the N-C bond at the N1 position of the pyrazole. The pyrazole anion, generated in situ by a base, acts as a soft nucleophile that selectively attacks the β-carbon of the electron-deficient acrylate. The subsequent step is a straightforward ester hydrolysis to yield the final carboxylic acid. This method is favored for its high yields and operational simplicity.

Experimental Protocol: Synthesis

This protocol details a two-step process for the laboratory-scale synthesis of this compound.

Step 1: Michael Addition to form Ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate

-

To a solution of 5-methylpyrazole (1.0 eq) in a suitable aprotic solvent like acetonitrile or DMF, add a catalytic amount of a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq).

-

Stir the mixture at room temperature for 10 minutes to ensure the formation of the pyrazole anion.

-

Add ethyl acrylate (1.1 eq) dropwise to the solution. An exotherm may be observed.

-

Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the catalyst and any unreacted starting material.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography if necessary.

Step 2: Saponification to Yield the Carboxylic Acid

-

Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water (e.g., a 3:1 ratio).

-

Add an excess of sodium hydroxide (2.0-3.0 eq) as a 1M aqueous solution.

-

Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, monitoring for the disappearance of the ester by TLC.

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

-

Acidify the remaining aqueous solution to pH ~3-4 by the slow addition of 1M HCl. A white precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Caption: General workflow for the synthesis of the title compound.

Expected Spectral Characteristics

While a dedicated public spectral database for this specific compound is sparse, its structure allows for the confident prediction of key signals in various spectroscopic analyses. These predictions are vital for reaction monitoring and structural confirmation.

-

¹H NMR:

-

Carboxylic Acid (-COOH): A broad singlet typically downfield, >10 ppm.

-

Pyrazole Ring Protons (-CH=CH-): Two doublets, expected between 6.0-7.5 ppm.

-

Aliphatic Chain (-CH₂-CH₂-): Two triplets, corresponding to the N-CH₂ and the CH₂-COOH groups, likely in the 4.5-4.8 ppm and 2.8-3.1 ppm regions, respectively.

-

Methyl Group (-CH₃): A singlet around 2.2-2.4 ppm.

-

-

¹³C NMR:

-

Seven distinct carbon signals are expected.

-

Carbonyl (-C=O): ~170-175 ppm.

-

Pyrazole Carbons: Three signals between ~105-150 ppm.

-

Aliphatic Carbons: Two signals for the -CH₂- groups between ~30-50 ppm.

-

Methyl Carbon: A signal around 10-15 ppm.

-

-

Mass Spectrometry (ESI+):

-

The primary observed ion will be the protonated molecule [M+H]⁺ at m/z 155.08.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=N/C=C Stretch (pyrazole): Absorptions in the 1500-1650 cm⁻¹ region.

-

Reactivity and Potential for Derivatization

The true value of this compound in drug discovery lies in its potential as a scaffold. The carboxylic acid functionality is a versatile handle for derivatization, allowing for its incorporation into larger, more complex molecules.

Key Reactions:

-

Amide Coupling: The most common derivatization, reacting the acid with various amines using standard coupling agents (e.g., EDC, HATU) to form a diverse library of amides. This is fundamental for structure-activity relationship (SAR) studies.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to produce esters, which can serve as prodrugs or modify solubility.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄, providing a different functional group for further modification.

Caption: Key derivatization pathways from the carboxylic acid moiety.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound presents specific hazards that require careful handling to ensure laboratory safety.[4]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[6]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[7]

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

DC Fine Chemicals. (2024). Safety Data Sheet - Propionic acid. Retrieved from [Link]

-

Aaron Chemicals. (2024). Safety Data Sheet - 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid. Retrieved from [Link]

-

Hein, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Retrieved from [Link]

-

Alam, M. M., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from [Link]

- Google Patents. (2016). CN105461630A - Method for synthesizing ruxolitinib intermediate.

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

-

Al-Issa, S. A., et al. (2023). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI. Retrieved from [Link]

-

ResearchGate. (2021). Discovery of (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a potent and selective Janus Kinase 1 (JAK1) inhibitor. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H10N2O2 | CID 814994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aaronchem.com [aaronchem.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. fishersci.co.uk [fishersci.co.uk]

Technical Guide: Structure Elucidation and Confirmation of CAS 180741-46-2

Executive Summary

This technical guide provides a comprehensive methodology for the structural elucidation and confirmation of the compound registered under CAS number 180741-46-2. Public databases and chemical suppliers identify this compound as 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid [1]. This document moves beyond simple identification and presents a self-validating analytical workflow designed for researchers, scientists, and drug development professionals. We will detail the integrated use of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to unequivocally confirm the molecular structure. The causality behind experimental choices, detailed protocols, and data interpretation strategies are explained to provide a field-proven framework for structural analysis.

Introduction: The Analytical Challenge

The compound This compound , with the molecular formula C₇H₁₀N₂O₂, presents a unique combination of a heterocyclic aromatic ring (a substituted pyrazole) and an aliphatic carboxylic acid side chain[1]. The structural confirmation requires a multi-faceted analytical approach capable of independently verifying each component of the molecule and their connectivity.

Our objective is not to discover the structure, but to establish a robust and logical workflow that confirms the known identity with a high degree of confidence. This process is critical in drug development and quality control, where verifying the structure of starting materials, intermediates, and final products is paramount for ensuring safety, efficacy, and reproducibility.

The workflow presented herein follows a logical progression from determining the elemental composition and molecular weight to mapping the specific proton and carbon environments and identifying key functional groups.

Caption: Overall workflow for the structural confirmation of CAS 180741-46-2.

Mass Spectrometry: Confirming Molecular Formula and Fragmentation

Expertise & Rationale

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for confirming the elemental composition of a molecule. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing it from other potential isobaric compounds. We employ Electrospray Ionization (ESI) in positive ion mode as it is a soft ionization technique ideal for polar molecules like carboxylic acids, minimizing in-source fragmentation and preserving the molecular ion.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte to form [M+H]⁺ ions.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer capable of a resolution >10,000.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 kV

-

Drying Gas (N₂): 8 L/min

-

Gas Temperature: 300 °C

-

-

Data Acquisition: Acquire spectra over a mass range of m/z 50-500. Perform tandem MS (MS/MS) on the isolated precursor ion (m/z 155.08) to induce fragmentation and gain further structural insights.

Expected Data & Interpretation

The molecular formula of this compound is C₇H₁₀N₂O₂.

-

Molecular Ion: The expected exact mass of the neutral molecule is 154.0742 Da. In positive mode ESI, the protonated molecule [M+H]⁺ is observed.

-

Calculated [M+H]⁺: 155.0815 Da

-

Interpretation: The detection of an ion with an m/z value matching this calculated mass to within 5 ppm confirms the elemental composition.

-

-

MS/MS Fragmentation: Fragmentation of the m/z 155.08 precursor ion provides validation of the substructures. Key expected fragments are detailed in the table below.

| m/z (Da) | Fragment Formula | Fragment Structure | Interpretation |

| 110.0815 | [C₅H₈N₂O]⁺ | [M+H - COOH]⁺ | Loss of the carboxyl group (45 Da). A key diagnostic fragmentation for carboxylic acids. |

| 95.0655 | [C₅H₇N₂]⁺ | [Methylpyrazole-CH₂]⁺ | Subsequent loss of water from the carboxylic acid followed by rearrangement, or direct cleavage of the C-C bond alpha to the ring. |

| 82.0553 | [C₄H₆N₂]⁺ | [Methylpyrazole ring]⁺ | Cleavage of the entire propanoic acid side chain. Confirms the mass of the heterocyclic core. |

digraph "Fragmentation_Pathway" { rankdir="LR"; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];subgraph "cluster_M" { label="Precursor Ion"; style=filled; color="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; M [label="[C₇H₁₀N₂O₂ + H]⁺\nm/z = 155.0815"]; }

subgraph "cluster_F1" { label="Fragment 1"; style=filled; color="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; F1 [label="[C₆H₁₀N₂O]⁺\nm/z = 110.0815"]; }

subgraph "cluster_F2" { label="Fragment 2"; style=filled; color="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; F2 [label="[C₅H₇N₂]⁺\nm/z = 95.0655"]; }

M -> F1 [label="- COOH\n(45 Da)", color="#EA4335"]; F1 -> F2 [label="- CH₃", color="#34A853"]; }

Caption: Predicted ESI-MS/MS fragmentation pathway for CAS 180741-46-2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Rationale

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton. For a molecule like this, ¹H NMR will confirm the presence and relative positions of the pyrazole ring protons, the methyl group, and the two methylene groups in the propanoic acid chain. ¹³C NMR will confirm the total number of unique carbon atoms. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign proton-proton and proton-carbon correlations, respectively, providing an irrefutable map of the molecular structure.

Experimental Protocol: ¹H, ¹³C, and 2D NMR

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to allow for the observation of the exchangeable acidic proton.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with a spectral width of 12 ppm.

-

Number of scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum with a spectral width of 220 ppm.

-

Number of scans: 1024-2048 (due to the lower natural abundance of ¹³C).

-

-

2D NMR Acquisition (Optional but Recommended):

-

COSY: To establish ³J(H,H) couplings (proton-proton through 3 bonds).

-

HSQC: To correlate directly bonded protons and carbons.

-

Expected Data & Interpretation

The structure of this compound has distinct features that will be visible in the NMR spectra.

| Assignment | ¹H Chemical Shift (ppm, predicted) | Multiplicity | Integration | ¹³C Chemical Shift (ppm, predicted) | Correlations (COSY / HSQC) |

| -COOH | ~12.0 | broad singlet | 1H | ~172 | HSQC: None; COSY: None |

| H-3 (pyrazole) | ~7.4 | doublet (d) | 1H | ~138 | HSQC: C-3; COSY: H-4 |

| H-4 (pyrazole) | ~6.0 | doublet (d) | 1H | ~105 | HSQC: C-4; COSY: H-3 |

| -CH₂- (alpha to ring) | ~4.2 | triplet (t) | 2H | ~45 | HSQC: C-alpha; COSY: -CH₂- (beta) |

| -CH₂- (beta to ring) | ~2.8 | triplet (t) | 2H | ~32 | HSQC: C-beta; COSY: -CH₂- (alpha) |

| -CH₃ (pyrazole) | ~2.2 | singlet (s) | 3H | ~10 | HSQC: C-methyl; COSY: None |

-

¹H NMR Interpretation:

-

The two doublets around 7.4 and 6.0 ppm are characteristic of protons on a substituted pyrazole ring[2][3]. Their coupling will be confirmed by a cross-peak in the COSY spectrum.

-

The two triplets at ~4.2 and ~2.8 ppm, each integrating to 2H, are indicative of an ethyl (-CH₂-CH₂-) system. The downfield shift of the triplet at ~4.2 ppm is due to its attachment to the electronegative nitrogen of the pyrazole ring. The COSY spectrum will show a clear correlation between these two signals.

-

The singlet at ~2.2 ppm integrating to 3H is the methyl group on the pyrazole ring.

-

The very broad singlet far downfield (~12.0 ppm) is the classic signature of a carboxylic acid proton[4].

-

-

¹³C NMR Interpretation:

-

The spectrum will show 7 distinct carbon signals, confirming the molecular formula.

-

The signal at ~172 ppm is characteristic of a carboxylic acid carbonyl carbon.

-

Signals in the ~105-140 ppm range correspond to the sp² carbons of the pyrazole ring.

-

Signals in the ~10-45 ppm range correspond to the sp³ carbons of the methyl and ethyl groups.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each type of bond (e.g., O-H, C=O, C-H) vibrates at a characteristic frequency, absorbing IR radiation at that specific frequency. For this compound, IR spectroscopy will provide definitive evidence for the carboxylic acid group and confirm the presence of the aromatic ring and aliphatic chains.

Experimental Protocol: FTIR-ATR

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Number of scans: 32-64.

-

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid | A very broad and strong absorption in this region is the hallmark of a hydrogen-bonded carboxylic acid. |

| ~1700 | C=O stretch (strong) | Carboxylic Acid | A strong, sharp peak confirming the carbonyl group of the carboxylic acid. |

| 2850-3000 | C-H stretch | Aliphatic (-CH₂, -CH₃) | Confirms the presence of the aliphatic portions of the molecule. |

| ~1550-1600 | C=N, C=C stretch | Pyrazole Ring | Absorptions characteristic of the aromatic heterocyclic ring system. |

The presence of both the extremely broad O-H stretch and the strong C=O stretch provides unambiguous evidence for the carboxylic acid functional group[5][6].

Conclusion

The integrated application of High-Resolution Mass Spectrometry, multi-dimensional NMR Spectroscopy, and Infrared Spectroscopy provides a self-validating system for the structural confirmation of CAS 180741-46-2, this compound. HRMS confirms the elemental formula C₇H₁₀N₂O₂. NMR spectroscopy provides a detailed map of the proton and carbon skeleton, confirming the connectivity of the 5-methylpyrazole ring to the N-1 position of a propanoic acid chain. Finally, IR spectroscopy offers a rapid and definitive fingerprint of the key carboxylic acid functional group. This comprehensive approach ensures the identity and structural integrity of the compound, meeting the rigorous standards required in scientific research and development.

References

-

New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing. Retrieved from [Link]

-

PMC. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. NIH. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Orient J Chem. Retrieved from [Link]

-

Collegedunia. (n.d.). Tests For Carboxyl Group: Methods, Principles & Procedure. Retrieved from [Link]

-

Quora. (2015). How are carboxylic acids identified?. Retrieved from [Link]

-

Chemistry Notes. (2022). Detection of Carboxylic acid; Functional group detection. Retrieved from [Link]

-

Vedantu. (n.d.). Test for Carboxyl Group - Explanation, Mechanism and FAQs. Retrieved from [Link]

-

BYJU'S. (2020). Test for Carboxyl Group. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C7H10N2O2 | CID 814994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. quora.com [quora.com]

- 5. collegedunia.com [collegedunia.com]

- 6. chemistnotes.com [chemistnotes.com]

An In-Depth Technical Guide to the Physical Properties of 5-methyl-1H-pyrazole-1-propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-methyl-1H-pyrazole-1-propanoic acid, a substituted pyrazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The arrangement of the methyl and propanoic acid groups on the pyrazole ring gives rise to specific physicochemical properties that are critical for its behavior in biological systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective drug delivery systems and formulations.

This guide provides a comprehensive overview of the key physical properties of 5-methyl-1H-pyrazole-1-propanoic acid. It moves beyond a simple listing of data points to delve into the underlying scientific principles and the experimental methodologies used to determine these properties. This approach is designed to provide researchers with not only the "what" but also the "how" and "why," fostering a deeper understanding of the molecule's characteristics.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structure and unique identifiers.

Structure-Property Relationship Overview

The structure of 5-methyl-1H-pyrazole-1-propanoic acid, with its aromatic pyrazole ring, a lipophilic methyl group, and an ionizable carboxylic acid function, dictates its physicochemical behavior. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the carboxylic acid group is a key hydrogen bond donor and can exist in both protonated and deprotonated states, significantly influencing solubility and interactions with biological targets.

Table 1: Chemical Identity of 5-methyl-1H-pyrazole-1-propanoic acid

| Identifier | Value | Source |

| IUPAC Name | 3-(5-methylpyrazol-1-yl)propanoic acid | [1] |

| CAS Number | 180741-46-2 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Canonical SMILES | CC1=CC=NN1CCC(=O)O | |

| InChI | InChI=1S/C7H10N2O2/c1-6-2-4-8-9(6)5-3-7(10)11/h2,4H,3,5H2,1H3,(H,10,11) | [1][2] |

Solid-State Properties

The solid-state characteristics of an active pharmaceutical ingredient (API) are critical for its handling, formulation, and stability.

Physical Appearance

5-methyl-1H-pyrazole-1-propanoic acid is described as a white to yellow solid under standard conditions[2]. The color variation can be indicative of the presence of minor impurities or the compound's inherent stability under light and air.

Melting Point

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of the melting point is a foundational experiment in chemical characterization. The choice of the capillary method, as described here, is due to its high accuracy, small sample requirement, and the ability to observe the melting behavior.

-

Sample Preparation: A small amount of the dry, crystalline 5-methyl-1H-pyrazole-1-propanoic acid is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point via the capillary method.

Solubility and Dissociation Constant

Solubility and pKa are fundamental parameters that govern the bioavailability of a drug candidate.

Aqueous Solubility

The solubility of 5-methyl-1H-pyrazole-1-propanoic acid in aqueous media is expected to be pH-dependent due to the presence of the carboxylic acid group. An experimental study has reported a mean solubility of 6.9 µg/mL at pH 7.4[1]. This relatively low solubility in a physiologically relevant buffer suggests that the un-ionized form of the molecule has limited aqueous solubility.

Acid Dissociation Constant (pKa)

The pKa is the pH at which the compound exists in a 50:50 ratio of its protonated (acidic) and deprotonated (conjugate base) forms. For a carboxylic acid, at pH values below the pKa, the neutral, less soluble form will predominate, while at pH values above the pKa, the ionized, more soluble carboxylate form will be dominant. An experimental pKa for this compound is not available in the reviewed literature, but its determination is critical for understanding its behavior in different parts of the gastrointestinal tract and for developing oral dosage forms.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of an ionizable compound. This method is chosen for its direct measurement of the equilibrium constant.

-

Solution Preparation: A precise weight of 5-methyl-1H-pyrazole-1-propanoic acid is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Diagram 2: Relationship between pH, pKa, and Ionization State

Caption: Ionization of a carboxylic acid as a function of pH relative to its pKa.

Spectroscopic Properties

Spectroscopic analysis provides irrefutable evidence of a molecule's structure and is a cornerstone of its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. While the specific spectra for 5-methyl-1H-pyrazole-1-propanoic acid are not provided in the search results, the expected signals can be predicted based on its structure.

-

¹H NMR: One would expect to see distinct signals for the methyl protons, the two methylene groups of the propanoic acid chain, and the two protons on the pyrazole ring. The chemical shifts and coupling patterns of these protons would confirm the connectivity of the molecule.

-

¹³C NMR: The spectrum would show seven distinct carbon signals corresponding to the methyl carbon, the two methylene carbons, the carboxyl carbon, and the three unique carbons of the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 5-methyl-1H-pyrazole-1-propanoic acid, characteristic absorption bands would be expected for:

-

O-H stretching of the carboxylic acid (a broad band).

-

C=O stretching of the carboxylic acid.

-

C-H stretching from the methyl and methylene groups.

-

C=C and C=N stretching from the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition. The exact mass of the molecular ion would be a key piece of data for confirming the identity of the compound.

Conclusion

The physical properties of 5-methyl-1H-pyrazole-1-propanoic acid, including its solid-state characteristics, solubility, and pKa, are critical determinants of its potential as a therapeutic agent. While a complete experimental dataset is not yet publicly available, this guide has outlined the essential properties and the rigorous experimental protocols required for their determination. For drug development professionals, a thorough understanding and experimental validation of these parameters are indispensable steps in the journey from a promising molecule to a viable drug product. The methodologies and principles discussed herein provide a robust framework for the comprehensive physicochemical characterization of this and other novel chemical entities.

References

-

PubChem. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. [Link]

Sources

Solubility of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid in organic solvents

An In-depth Technical Guide Topic: Solubility of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and development, understanding a compound's fundamental physicochemical properties is not merely a preliminary step; it is the bedrock upon which successful formulation, bioavailability, and ultimately, therapeutic efficacy are built. Among these properties, solubility reigns supreme. An otherwise potent molecule is of little use if it cannot be effectively dissolved and delivered to its biological target. This guide is dedicated to a thorough exploration of the solubility of this compound, a heterocyclic compound representative of the types of scaffolds frequently encountered in medicinal chemistry pipelines.[1]

Our objective here is to move beyond a simple list of data points. We will dissect the molecular structure of the compound, apply first principles to predict its behavior in various solvent systems, and provide a robust, field-tested protocol for its empirical determination. This document is designed to be a practical and authoritative resource, empowering researchers to make informed decisions in their solvent selection for synthesis, purification, formulation, and screening processes.

Chapter 1: Physicochemical Profile of this compound

To understand solubility, we must first understand the molecule itself. This compound is a molecule of dual character, possessing both polar and non-polar features that dictate its interaction with different solvent environments.

Molecular Structure and Properties

A molecule's structure is the primary determinant of its physical properties. The key attributes of our target compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-(5-methylpyrazol-1-yl)propanoic acid | PubChem[2] |

| Molecular Formula | C₇H₁₀N₂O₂ | PubChem[2] |

| Molecular Weight | 154.17 g/mol | PubChem[2] |

| Experimental Solubility | 6.9 µg/mL (in aqueous buffer at pH 7.4) | PubChem[2] |

The low aqueous solubility at physiological pH suggests that this compound may present challenges for aqueous formulations, making the study of its solubility in organic solvents particularly critical.

Analysis of Functional Groups

The solubility behavior is a direct consequence of the interplay between its constituent functional groups.

Caption: Key functional groups influencing solubility.

-

Pyrazole Ring : This five-membered aromatic heterocycle contains two nitrogen atoms. The pyridine-type nitrogen (N2) can act as a hydrogen bond acceptor. The ring system itself contributes to the molecule's rigidity and potential for π-π stacking interactions.[3][4]

-

Propanoic Acid Group : This is the dominant polar feature. The carboxylic acid contains a hydroxyl group (-OH), which is an excellent hydrogen bond donor, and a carbonyl group (C=O), which is a strong hydrogen bond acceptor. This group imparts acidic properties and is the primary driver for solubility in polar, protic solvents.

-

Methyl Group : Attached to the pyrazole ring, this non-polar alkyl group adds a degree of lipophilicity, which can slightly enhance solubility in less polar environments.

Chapter 2: Theoretical Principles and Solubility Prediction

The venerable principle of "like dissolves like" serves as our starting point. A solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics. For a molecule like ours, the key interactions are hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The dissolution process can be understood as an equilibrium where the energy required to break the solute-solute and solvent-solvent interactions is balanced by the energy released from forming new solute-solvent interactions.[5] Temperature generally increases the solubility of solids in liquids by providing the necessary thermal energy to overcome the solute's crystal lattice energy.[3]

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the compound's relative solubility across a spectrum of common laboratory solvents. This predictive framework is essential for rational solvent screening in early-stage development.

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid can form strong hydrogen bonds (both donating and accepting) with the solvent's hydroxyl groups. These solvents effectively solvate both the polar acid and the pyrazole ring. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, DMSO | Moderate to High | These solvents are effective hydrogen bond acceptors for the carboxylic acid proton. Dimethyl sulfoxide (DMSO) is a particularly strong solvent for such compounds and is expected to show high solubilizing power. |

| Less Polar | Dichloromethane (DCM) | Low to Moderate | DCM can engage in weaker dipole-dipole interactions, but its inability to hydrogen bond effectively limits its capacity to solvate the highly polar carboxylic acid group. |

| Non-Polar | Toluene, Hexane | Very Low | The large mismatch in polarity makes solvation energetically unfavorable. The energy required to break the strong intermolecular hydrogen bonds of the solute is not compensated by the weak van der Waals forces formed with the solvent. |

This table serves as a hypothesis-driven guide. While computational and machine learning models can provide more quantitative predictions, they often require extensive training data.[6][7] For a novel compound, this qualitative analysis is the most practical first step.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C7H10N2O2 | CID 814994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

An In-Depth Technical Guide to the Synthesis of 3-(5-Methyl-1H-pyrazol-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous therapeutic agents with a wide range of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable component in the design of novel pharmaceuticals. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid is a key building block in the synthesis of more complex molecules, leveraging the pyrazole core for potential applications in the development of new drugs. This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for this important intermediate, focusing on the underlying chemical principles, detailed experimental procedures, and methods for product validation.

Strategic Approach to Synthesis: The Michael Addition Pathway

The most direct and widely recognized route for the synthesis of this compound involves a two-step sequence commencing with the aza-Michael addition of 5-methylpyrazole to an acrylate ester, followed by the hydrolysis of the resulting ester intermediate. This strategy is favored for its high efficiency and atom economy.

The core of this synthesis lies in the nucleophilic character of the pyrazole ring nitrogen, which readily attacks the electron-deficient β-carbon of the acrylate ester in a conjugate addition reaction. The regioselectivity of this N-alkylation is a critical consideration. While unsymmetrical pyrazoles can potentially yield two regioisomers, the reaction conditions can be optimized to favor the desired product.

Visualizing the Synthesis Pathway

Caption: Synthetic route to this compound.

Part 1: The Aza-Michael Addition of 5-Methylpyrazole and Ethyl Acrylate

The initial and crucial step in this synthesis is the conjugate addition of 5-methylpyrazole to ethyl acrylate. This reaction is typically facilitated by a base, which deprotonates the pyrazole, enhancing its nucleophilicity. The choice of base and solvent is critical to ensure a high yield and minimize side reactions. While various bases can be employed, cesium carbonate has demonstrated high efficacy in promoting aza-Michael additions of azoles.[3]

Experimental Protocol: Synthesis of Ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate

Materials:

-

5-Methylpyrazole

-

Ethyl acrylate[4]

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 5-methylpyrazole (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (1.2 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl acrylate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the cesium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate.

Part 2: Hydrolysis of the Ester Intermediate

The final step in the synthesis is the hydrolysis of the propanoate ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, using a hydroxide salt such as sodium or lithium hydroxide, is a common and effective method.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric Acid (HCl, 1M aqueous solution)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (or sodium hydroxide) (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 3-4 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Product Validation and Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight | 154.17 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Data not consistently available in literature. | |

| ¹H NMR (CDCl₃, δ) | ~7.35 (d, 1H, pyrazole-H), ~5.95 (d, 1H, pyrazole-H), ~4.30 (t, 2H, N-CH₂), ~2.80 (t, 2H, CH₂-COOH), ~2.25 (s, 3H, CH₃) | Predicted |

| ¹³C NMR (CDCl₃, δ) | ~176.0 (C=O), ~148.0 (pyrazole-C), ~139.0 (pyrazole-C), ~105.0 (pyrazole-CH), ~48.0 (N-CH₂), ~34.0 (CH₂-COOH), ~11.0 (CH₃) | Predicted |

Note: The NMR chemical shifts are predicted values and may vary slightly based on the solvent and experimental conditions.

Safety and Handling

It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

5-Methylpyrazole: Harmful if swallowed. Causes skin and serious eye irritation.

-

Ethyl acrylate: Flammable liquid and vapor. Toxic if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction. May cause respiratory irritation.[4]

-

Cesium Carbonate: Causes skin and serious eye irritation.

-

Lithium Hydroxide/Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion and Future Perspectives

The synthesis of this compound via the aza-Michael addition of 5-methylpyrazole to ethyl acrylate followed by hydrolysis is a robust and efficient method for obtaining this valuable building block. The protocols outlined in this guide provide a clear and detailed pathway for its preparation in a laboratory setting. The versatility of the pyrazole scaffold ensures that this compound will continue to be of significant interest to medicinal chemists and drug development professionals in the creation of novel therapeutic agents. Further research may focus on the development of catalytic asymmetric methods for the Michael addition step to access enantiomerically pure derivatives, which could have distinct pharmacological profiles.

References

- Wang, L., et al. (2022).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Khachatryan, H. N., et al. (2017). Aza-Michael addition of pyrazoles to crotonic acid. Russian Journal of General Chemistry, 87(3), 572-574.

-

PubChem. (n.d.). 3-(1H-pyrazol-1-yl)propanoic acid. Retrieved from [Link]

- Shaabani, A., et al. (2006). Synthesis of pyrazole derivatives via aza-Michael addition reactions in aqueous media. Journal of the Iranian Chemical Society, 3(3), 253-257.

- Herfindo, N., et al. (2020). Protocol of synthesis 1,3,5-triaryl pyrazole derivatives.

-

PubChem. (n.d.). 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid. Retrieved from [Link]

- Journal of Organic and Pharmaceutical Chemistry. (2015).

- Molecules. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

- MDPI. (2022).

- MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- ResearchGate. (2022).

- ResearchGate. (2016).

- ResearchGate. (2017).

- ResearchGate. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -.

- ResearchGate. (2014). Investigation into thiol-(meth)

- PubMed. (2018). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles.

- Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- Google Patents. (2016). Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.

- PubChemLite. (n.d.). 3-(1h-pyrazol-5-yl)propanoic acid hydrochloride (C6H8N2O2).

-

PubChem. (n.d.). Ethyl Acrylate. Retrieved from [Link]

Sources

The Multifaceted Therapeutic Potential of Pyrazole Propanoic Acid Derivatives: A Technical Guide

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[1] Among these, pyrazole propanoic acid derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the treatment of a range of human diseases. This technical guide provides an in-depth exploration of the diverse biological activities of pyrazole propanoic acid derivatives, with a focus on their anti-inflammatory, analgesic, anticancer, and antimicrobial properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these activities, aiming to equip researchers and drug development professionals with the knowledge to advance the therapeutic applications of this important class of molecules.

Anti-inflammatory and Analgesic Activities: Targeting the Arachidonic Acid Cascade

The hallmark of many pyrazole derivatives, including those with a propanoic acid moiety, is their potent anti-inflammatory and analgesic activity. This is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory and analgesic effects of non-steroidal anti-inflammatory drugs (NSAIDs), including many pyrazole derivatives, are mediated by their ability to block the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

Many pyrazole propanoic acid derivatives exhibit selective inhibition of COX-2 over COX-1. This selectivity is a key advantage, as it allows for the reduction of inflammation and pain with a lower risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both isoforms. The well-known anti-inflammatory drug celecoxib, a diaryl-substituted pyrazole, is a prime example of a selective COX-2 inhibitor.

Figure 1: Mechanism of Action of Pyrazole Propanoic Acid Derivatives in Inflammation.

Quantitative Data on Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic potency of pyrazole propanoic acid derivatives can be quantified using various preclinical models. The following table summarizes representative data for this class of compounds.

| Compound Type | In Vivo Model | Endpoint | Result | Reference |

| Pyrazole Derivative | Carrageenan-induced paw edema (rat) | Edema Inhibition (%) | Significant inhibition | [2] |

| Pyrazole Derivative | Hot Plate Test (mouse) | Increased pain threshold | Significant analgesic effect | [2] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of pyrazole propanoic acid derivatives.

Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan in the rat paw.

Materials:

-

Male Wistar rats (150-200 g)

-

Test compound (pyrazole propanoic acid derivative)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Syringes and needles (26G)

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight with free access to water before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group I: Vehicle control

-

Group II: Standard drug (e.g., Indomethacin, 10 mg/kg)

-

Group III, IV, V: Test compound at different doses (e.g., 10, 20, 40 mg/kg)

-

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Paw Volume Measurement After Carrageenan Injection: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Edema and Percentage Inhibition:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time t) - (Baseline paw volume).

-

Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Expected Outcome: A potent anti-inflammatory compound will show a significant reduction in paw edema compared to the vehicle control group.

Anticancer Activity: Targeting Key Signaling Pathways

In recent years, pyrazole derivatives have garnered significant attention for their potential as anticancer agents.[1][3][4] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that are dysregulated in cancer.

Mechanism of Action in Cancer

The anticancer effects of pyrazole propanoic acid derivatives are multifaceted and can involve:

-

Inhibition of Cyclooxygenase-2 (COX-2): As in inflammation, COX-2 is often overexpressed in various cancers and contributes to tumor growth, angiogenesis, and metastasis. By inhibiting COX-2, pyrazole derivatives can suppress these pro-tumorigenic processes.[5]

-

Modulation of the mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) is a key regulator of cell growth, proliferation, and survival.[6][7][8][9][10] Dysregulation of the mTOR pathway is a common feature of many cancers. Some pyrazole derivatives have been shown to inhibit mTOR signaling, leading to cell cycle arrest and apoptosis in cancer cells.[1]

-

Downregulation of the Wnt Signaling Pathway: The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of several cancers, including breast cancer. Celecoxib has been shown to target breast cancer stem cells by inhibiting the Wnt pathway.[11]

Figure 3: Antimicrobial Mechanism of Pyrazole Derivatives via DNA Gyrase Inhibition.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of pyrazole propanoic acid derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-derived hydrazone | S. aureus | 1-8 | [12] |

| Pyrazole-derived hydrazone | E. coli | 1 | [12] |

| Thiazolo-pyrazole derivative | MRSA | 4 | [12] |

| Pyrazole-pyrimidinethione | E. coli | 12.5 | [12] |

| Pyrazole-thiazole hybrid | ΔTolC E. coli | 0.037 | [12] |

| Pyrazole derivative | S. aureus | 12.5 | [13] |

| Pyrazole derivative | C. albicans | 12.5 | [13] |

| Imidazothiadiazole-pyrazole | MRSA | 0.25 | [14] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method, a standard technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a pyrazole propanoic acid derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound (pyrazole propanoic acid derivative) dissolved in a suitable solvent

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Preparation of Test Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in broth to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compound dilutions, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10^5 CFU/mL.

-

Controls:

-

Positive Control: A well containing a known effective antibiotic.

-

Negative (Growth) Control: A well containing broth and the bacterial inoculum without any test compound.

-

Sterility Control: A well containing only broth to check for contamination.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well remains clear).

Conclusion and Future Perspectives

Pyrazole propanoic acid derivatives represent a versatile and highly promising class of therapeutic agents with a remarkable range of biological activities. Their well-established anti-inflammatory and analgesic properties, primarily driven by selective COX-2 inhibition, have already led to clinical success. Furthermore, the growing body of evidence supporting their anticancer and antimicrobial potential opens up exciting new avenues for drug discovery and development. The ability of these compounds to modulate key signaling pathways in cancer and inhibit essential bacterial enzymes highlights their potential to address significant unmet medical needs.

Future research in this field should focus on the synthesis and evaluation of novel derivatives with enhanced potency and selectivity for their respective targets. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation pyrazole-based drugs. Moreover, further investigation into their mechanisms of action, particularly in the context of cancer and infectious diseases, will undoubtedly uncover new therapeutic opportunities. The continued exploration of pyrazole propanoic acid derivatives holds great promise for the development of safer and more effective treatments for a wide range of human diseases.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Institutes of Health. [Link]

-

A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. (n.d.). OncLive. [Link]

-

What are Bacterial DNA gyrase inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

The Role of mTOR Signaling as a Therapeutic Target in Cancer. (2022). MDPI. [Link]

-

mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy. (2020). National Institutes of Health. [Link]

-

mTOR Signaling in Cancer. (2019). Encyclopedia.pub. [Link]

-

Celecoxib Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma. (2023). MDPI. [Link]

-

Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. (2012). National Institutes of Health. [Link]

-

The mTOR Signalling Pathway in Human Cancer. (2011). National Institutes of Health. [Link]

-

Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. (2024). Frontiers. [Link]

-

Proposal of the main molecular signaling pathways by which celecoxib.... (2024). ResearchGate. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Institutes of Health. [Link]

-

Scientists show commonly prescribed painkiller slows cancer growth. (2016). ecancer. [Link]

-

Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity. (2014). National Institutes of Health. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

-

What are Bacterial DNA gyrase modulators and how do they work?. (2024). Patsnap Synapse. [Link]

-

Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. (2014). ACS Publications. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). MDPI. [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K52, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). National Institutes of Health. [Link]

-

Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. (1988). PubMed. [Link]

-

The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (2022). ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). National Institutes of Health. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). National Institutes of Health. [Link]

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2021). National Institutes of Health. [Link]

-

The MIC values of pyrazolines against bacterial strains.. (n.d.). ResearchGate. [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Bentham Science. [Link]

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Publications. [Link]

-

Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv.... (2020). Ingenta Connect. [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). PubMed. [Link]

-

ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (2022). IJRAR.org. [Link]

-

(PDF) Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. (2017). ResearchGate. [Link]

- Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. (2016).

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: Design. (2018). MDPI. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2015). MDPI. [Link]

-

Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. (2023). Technical Disclosure Commons. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scientists show commonly prescribed painkiller slows cancer growth - ecancer [ecancer.org]

- 6. onclive.com [onclive.com]

- 7. mdpi.com [mdpi.com]

- 8. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTOR Signaling in Cancer | Encyclopedia MDPI [encyclopedia.pub]

- 10. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic targets of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

An In-depth Technical Guide to Investigating the Therapeutic Potential of 3-(5-methyl-1H-pyrazol-1-yl)propanoic Acid

This guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, this compound. Given the limited direct literature on this specific molecule, this document outlines a strategy rooted in the well-established principles of medicinal chemistry, leveraging structure-activity relationships of the pyrazole scaffold to inform a robust target discovery and validation workflow.

The structure of this compound presents two key pharmacophores: the 5-methyl-1H-pyrazole ring and the propanoic acid side chain. The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its prevalence is due to its ability to engage in various non-covalent interactions with protein targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The propanoic acid moiety introduces a carboxylic acid group, which can act as a hydrogen bond donor/acceptor or a metal chelator, and may influence the compound's pharmacokinetic properties.

Given these structural features, we can hypothesize several classes of proteins as potential targets. This guide will explore the rationale behind selecting these target classes and provide detailed protocols for their experimental validation.

Primary Hypothesized Target Classes

Based on the pyrazole core, a primary area of investigation involves enzymes that are known to be modulated by similar structures. The most prominent of these are cyclooxygenase (COX) enzymes and protein kinases.

Cyclooxygenase (COX) Isoforms

Rationale: The pyrazole scaffold is the core component of the selective COX-2 inhibitor, Celecoxib. The structural similarity suggests that this compound could potentially exhibit inhibitory activity against COX-1 and/or COX-2, which are key enzymes in the inflammatory pathway, converting arachidonic acid to prostaglandins.

Experimental Validation Workflow: A tiered approach is recommended, starting with in vitro enzymatic assays and progressing to cell-based models.

Figure 1: Workflow for COX Inhibition Assays.

Protocol 2.1.1: In Vitro COX Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified COX-1 and COX-2 enzymes.

-

Materials: COX Inhibitor Screening Assay Kit (e.g., Cayman Chemical, #701050), this compound, DMSO, 96-well plates, plate reader.

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

-

Create a series of dilutions from the stock solution to generate a dose-response curve (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Follow the manufacturer's protocol for the assay kit. Typically, this involves adding the enzyme (COX-1 or COX-2), heme, and the test compound to a reaction buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Measure the absorbance at the specified wavelength (e.g., 590 nm).

-

Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

Data Analysis: The selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A high selectivity index (>10) suggests selectivity for COX-2.

| Parameter | Description | Example Data Point |

| IC50 (COX-1) | Concentration for 50% inhibition of COX-1 enzyme. | 15.2 µM |

| IC50 (COX-2) | Concentration for 50% inhibition of COX-2 enzyme. | 1.8 µM |

| Selectivity Index | Ratio of IC50 (COX-1) / IC50 (COX-2). | 8.4 |

Protein Kinases

Rationale: The pyrazole ring is a common scaffold in many kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is implicated in cancer and inflammatory diseases. The ATP-binding pocket of many kinases can accommodate the planar pyrazole structure.

Experimental Validation Workflow: A broad kinase panel screening is the most efficient initial step, followed by detailed kinetic studies for identified hits.

Figure 2: Kinase Inhibitor Discovery Workflow.

Protocol 2.2.1: Broad Kinase Panel Screening

-

Objective: To identify which kinases, from a large panel, are inhibited by the test compound.

-

Procedure: This is typically outsourced to a specialized contract research organization (CRO) like Reaction Biology or DiscoverX.

-

Provide the CRO with a high-purity sample of this compound.

-

The compound is screened at a single concentration (e.g., 10 µM) against a panel of hundreds of kinases.

-

The output is a report detailing the percentage of inhibition for each kinase in the panel.

-

-

Hit Identification: Kinases showing significant inhibition (typically >50%) are considered primary hits for further investigation.

Secondary and Exploratory Target Classes

While COX and kinases represent high-probability target classes, the structural motifs of this compound warrant investigation into other potential targets.

Aldose Reductase

Rationale: Aldose reductase is an enzyme implicated in diabetic complications. Some pyrazole derivatives have shown inhibitory activity against this enzyme. The carboxylic acid moiety of the test compound could potentially interact with the active site of aldose reductase.